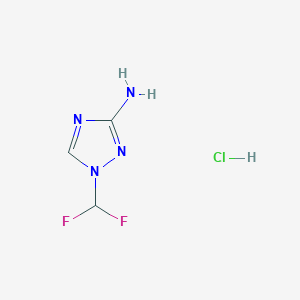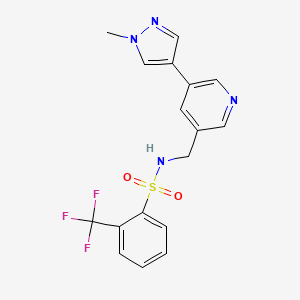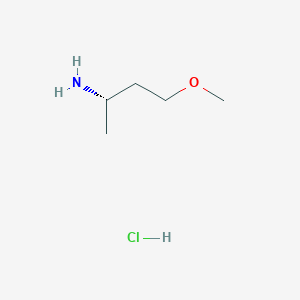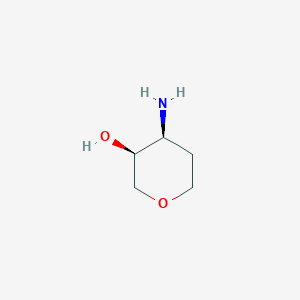
1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the 1,2,4-triazole class of chemicals . These compounds often have interesting biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves difluoromethylation of monosubstituted polydentate azoles . The substituent effects and role of reaction conditions in determining the product ratio was explored .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various techniques such as X-ray crystallography . The InChI code provides a standard way to encode the molecular structure .Chemical Reactions Analysis
Difluoromethylation reactions are often used to modify the properties of organic compounds . These reactions can be performed using various methods, including nucleophilic, electrophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques . These properties often include molecular weight, solubility, melting point, boiling point, and others .Applications De Recherche Scientifique
Corrosion Inhibition
The utility of triazole derivatives, including those similar to 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride, in corrosion inhibition has been demonstrated. Triazole Schiff bases have been studied as corrosion inhibitors on mild steel in acidic media. These compounds, due to their electronic properties and ability to form protective layers on metal surfaces, show significant inhibition efficiency, which increases with inhibitor concentration. Their adsorption follows the Langmuir isotherm, highlighting their potential in industrial applications where corrosion resistance is critical (Chaitra, Mohana, & Tandon, 2015).
Pharmaceutical and Agrochemical Synthesis
The introduction of trifluoromethyl groups into aromatic substrates, a reaction facilitated by palladium-catalyzed processes, is of great importance in the synthesis of pharmaceutical and agrochemical compounds. The presence of a trifluoromethyl group can significantly influence the physical, chemical, and biological properties of molecules, making them more effective as drugs or pesticides. This methodology allows for the transformation of a wide range of substrates, including heterocycles, under mild conditions, which is advantageous for late-stage modifications of complex molecules (Cho et al., 2010).
Bioisostere Development
The difluoromethyl group, part of the chemical structure of 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride, has been studied for its role as a lipophilic hydrogen bond donor and its potential as a bioisostere for hydroxyl, thiol, or amine groups. This property is particularly relevant in drug design, where the modification of drug molecules with difluoromethyl groups can lead to compounds with improved pharmacokinetic properties, such as increased stability and optimal interaction with biological targets (Zafrani et al., 2017).
Sensing Applications
Triazole derivatives have been explored for their utility in sensing applications. For example, the modification of chlorophyll derivatives with triazole functionalities enables the optical detection of various amines. These synthetic pigments, upon reaction with amines, form hemiaminal-type adducts with shifted absorption bands, allowing for the selective detection of specific amines. This demonstrates the potential of triazole compounds in the development of sensitive and selective chemical sensors (Tamiaki et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride, also known as Difluoromethylornithine (DFMO), is the enzyme Ornithine Decarboxylase (ODC) . ODC is the first enzyme in polyamine synthesis and plays a crucial role in cell proliferation .
Mode of Action
DFMO acts as an irreversible inhibitor of ODC . It binds to the enzyme and prevents it from catalyzing the conversion of ornithine to putrescine, a key step in polyamine synthesis . This inhibition disrupts the polyamine synthesis pathway, leading to a decrease in the levels of polyamines within the cell .
Biochemical Pathways
The primary biochemical pathway affected by DFMO is the polyamine synthesis pathway . Polyamines, such as spermidine and spermine, are essential for cell growth and differentiation . By inhibiting ODC, DFMO reduces the levels of these polyamines, thereby affecting cellular proliferation .
Result of Action
DFMO exerts cytostatic effects on mammalian cells and tissues . Its effectiveness as a therapeutic agent has been modest . It has been shown to inhibit carcinogen-induced cancer development in a number of rodent models . It has also been found to cause treatment-limiting (but reversible) ototoxicity at high doses .
Action Environment
The biological environment changes the molecular structure of DFMO only slightly . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(difluoromethyl)-1,2,4-triazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2N4.ClH/c4-2(5)9-1-7-3(6)8-9;/h1-2H,(H2,6,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYZCYQMKOLHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)



![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide](/img/structure/B2895849.png)

![N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2895851.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895856.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2895857.png)
